molecular formula C24H26N2O2S B2821854 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 898407-42-6

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2821854
CAS No.: 898407-42-6
M. Wt: 406.54
InChI Key: VCNLBNLWYJZMRZ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a combination of indole, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole derivative, such as indoline, which can be functionalized at the nitrogen atom.

    Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with 3-(4-methoxyphenyl)propanoic acid or its activated ester derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.

    Reduction: LAH, NaBH4, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced amide to amine derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development

Industry

In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its combination of aromatic rings and functional groups makes it suitable for incorporation into polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    N-(2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide: Lacks the indole ring, potentially altering its binding affinity and specificity.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide: Lacks the methoxy group, which could influence its solubility and reactivity.

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both indole and thiophene rings, along with a methoxy-substituted phenyl group. This combination of structural features can impart distinct electronic, steric, and hydrophobic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-20-11-8-18(9-12-20)10-13-24(27)25-17-22(23-7-4-16-29-23)26-15-14-19-5-2-3-6-21(19)26/h2-9,11-12,16,22H,10,13-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNLBNLWYJZMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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